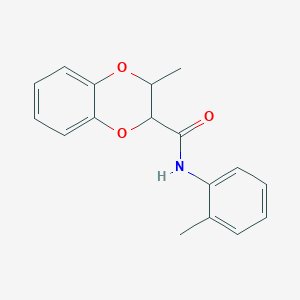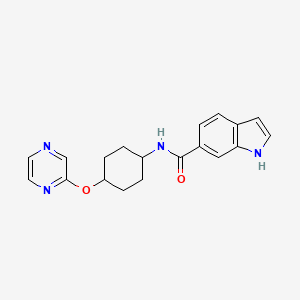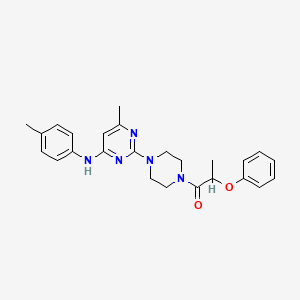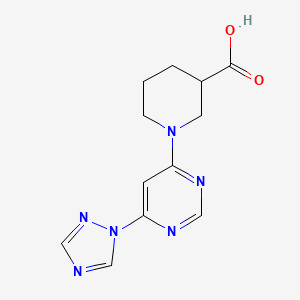
2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the first paper discusses quinoline-2-carboxamide derivatives labeled with carbon-11 for potential use in PET imaging of peripheral benzodiazepine type receptors (PBR) . The second paper examines a benzamide derivative, providing insights into its molecular structure using X-ray diffraction and DFT calculations . The third paper describes the synthesis and pharmacological activities of novel thiophene derivatives , and the fourth paper details a method for determining nicotinamide and its metabolites .
Synthesis Analysis
The synthesis of related compounds involves specific reactions such as N-methylation of desmethyl precursors, as described in the first paper . This process could be similar to the synthesis of the compound , where specific functional groups are introduced to the molecule through targeted chemical reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and DFT calculations . These methods provide detailed information about the geometrical parameters of the molecules, which are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide." However, the antioxidant properties of a related benzamide compound were determined using a DPPH free radical scavenging test , indicating that similar compounds may undergo redox reactions and interact with free radicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one can be inferred from the provided papers. For example, the radioligands discussed in the first paper were synthesized with high radiochemical purity and specific radioactivity, which are important physical properties for their use in PET imaging . The second paper provides information on the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a benzamide derivative , which are relevant for understanding the stability and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Biologically Active Derivatives
Compounds related to "2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide" have been synthesized to exhibit antibacterial and antifungal activities. For example, thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Vasu et al., 2003). Similarly, thiourea derivatives have been investigated for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms (Carmen Limban et al., 2011).
Antimicrobial Properties
The synthesis of new acylthiourea derivatives has been explored for their potential antimicrobial properties. These compounds have been tested on various bacterial and fungal strains, showing activity at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity of these derivatives highlights their potential for further development into novel antimicrobial agents with specific activity profiles (Carmen Limban et al., 2011).
Therapeutic Applications
Derivatives similar to the mentioned compound have been evaluated for their potential therapeutic applications. For instance, the synthesis of new pyrazole amide derivatives based on structural similarities to known compounds has been undertaken. Preliminary bioassays revealed that some of these derivatives exhibited promising insecticidal activity, indicating potential applications in pest control and possibly in other therapeutic areas (Xi-le Deng et al., 2016).
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-7-3-4-8-13(11)18-17(19)16-12(2)20-14-9-5-6-10-15(14)21-16/h3-10,12,16H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPLXDJIYLEQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)


![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)
![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)
![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)

![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)
